molecular formula C20H14F3N3O2S2 B2511545 N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2309613-80-5

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2511545
CAS No.: 2309613-80-5
M. Wt: 449.47
InChI Key: OJHBNLCAMJDCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a thiazolopyridine moiety and a trifluoromethyl group, suggests potential for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolopyridine Core: This could be achieved through a cyclization reaction involving a pyridine derivative and a thioamide.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonamide Formation: The final step would involve the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide used to treat bacterial infections.

Uniqueness

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to its complex structure, which includes a thiazolopyridine moiety and a trifluoromethyl group. These features may confer unique biological activities and make it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2S2/c1-12-11-13(18-25-16-6-4-10-24-19(16)29-18)8-9-15(12)26-30(27,28)17-7-3-2-5-14(17)20(21,22)23/h2-11,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHBNLCAMJDCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.